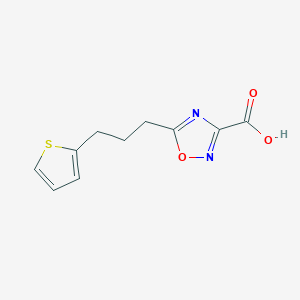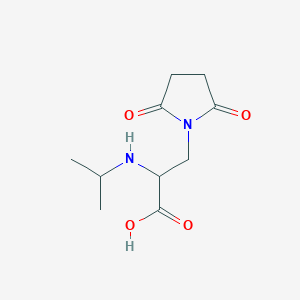
Methyl 2-methyl-4-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-4-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methyl group, a methylamino group, and a benzoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Esterification of N-Methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 2-methyl-4-(methylamino)benzoate often involves large-scale methylation or esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-methyl-4-(methylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in the preparation of sulfonamide-containing N-hydroxyindole-2-carboxylates, which are inhibitors of human lactate dehydrogenase-isoform 5 .
Biology:
- Utilized in the study of enzyme inhibition and protein interactions.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiarthritic and anti-inflammatory agents .
Industry:
- Employed in the production of fragrances and flavoring agents due to its pleasant odor.
- Used in the formulation of cosmetic products.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lactate dehydrogenase, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways and physiological effects .
Comparación Con Compuestos Similares
Methyl 4-(methylamino)benzoate: Similar structure but with the methylamino group at a different position.
Methyl 2-(methylamino)benzoate: Lacks the additional methyl group on the benzoate ring.
Methyl 4-aminobenzoate: Contains an amino group instead of a methylamino group.
Uniqueness: Methyl 2-methyl-4-(methylamino)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, a methylamino group, and a benzoate ester group makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11-2)4-5-9(7)10(12)13-3/h4-6,11H,1-3H3 |
Clave InChI |
BCQPKPNFYCHMKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)

![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)




![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)


![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
